4-(dimethylsulfamoyl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide
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Description
4-(dimethylsulfamoyl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Characterization
Compounds related to the query chemical have been synthesized for various applications, including the exploration of novel heterocyclic compounds. For instance, Farag et al. (2011) explored the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, highlighting the versatility of certain core structures for generating a wide range of chemical entities (Farag et al., 2011). Similarly, Kamal El‐dean et al. (2018) focused on synthesizing novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, demonstrating the potential for creating diverse heterocyclic frameworks with potential biological applications (Kamal El‐dean et al., 2018).
Potential Biological Activities
Research into related compounds has also highlighted their potential biological activities. Saeed et al. (2015) synthesized N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, exploring their biological applications, including inhibitory potential against specific enzymes, indicating a broader interest in the biological activity of complex heterocyclic compounds (Saeed et al., 2015).
Supramolecular Structures and Material Science
Compounds with complex heterocyclic structures often exhibit unique physical and chemical properties, making them of interest in materials science and supramolecular chemistry. Wang et al. (2014) discussed the formation of energetic multi-component molecular solids, emphasizing the importance of strong hydrogen bonds and weak intermolecular interactions in assembling molecules into larger structures (Wang et al., 2014).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-24(2)31(28,29)18-11-9-16(10-12-18)22(27)26(14-17-6-5-13-30-17)15-20-19-7-4-8-21(19)25(3)23-20/h5-6,9-13H,4,7-8,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRIRBHHUJEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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